![molecular formula C13H13ClN2O B2858017 3-chloro-N-(1-cyanocyclopentyl)benzamide CAS No. 1268059-72-8](/img/structure/B2858017.png)
3-chloro-N-(1-cyanocyclopentyl)benzamide
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Description
Synthesis Analysis
The synthesis of benzamide derivatives is often performed through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method has proven to be efficient in the synthesis of the bis amide compound in good yields and purity .Chemical Reactions Analysis
The chemical reactions involving benzamide derivatives generally occur at sp2 or sp hybridized carbon atoms . These reactions are characterized by initial addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .Scientific Research Applications
Heterocyclic Compound Synthesis
Research has shown that compounds related to 3-chloro-N-(1-cyanocyclopentyl)benzamide are key intermediates in the synthesis of deeply colored heterocycles with unusual properties. For instance, cycloacylation reactions involving similar benzamidine derivatives have led to the production of new 4H-imidazoles, showcasing rapid H-transfer processes in solution and displaying significant color changes upon protonation, which could be leveraged in developing pH-sensitive dyes or molecular switches (Atzrodt et al., 1997).
Catalysis and Material Science
In the realm of catalysis and material science, derivatives similar to 3-chloro-N-(1-cyanocyclopentyl)benzamide have been utilized in the synthesis of Pd nanoparticles supported on mesoporous graphitic carbon nitride. This catalyst demonstrated high activity and selectivity in the hydrogenation of phenol to cyclohexanone under mild conditions, presenting a potential application in the chemical industry for the production of polyamides (Wang et al., 2011).
Pharmacological Research
While direct applications of 3-chloro-N-(1-cyanocyclopentyl)benzamide in pharmacological research were not found, related benzamide derivatives have been investigated for their melanoma cytotoxicity. For example, radioiodinated N-(2-(diethylamino)ethyl)benzamides displayed selective affinity for melanotic melanoma, suggesting a pathway for targeted drug delivery and imaging in cancer treatment (Wolf et al., 2004).
properties
IUPAC Name |
3-chloro-N-(1-cyanocyclopentyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c14-11-5-3-4-10(8-11)12(17)16-13(9-15)6-1-2-7-13/h3-5,8H,1-2,6-7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVTWCYULQYNBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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